An In-Depth Technical Guide to N-(tert-butoxy)phthalimide (CAS 15263-20-4)
An In-Depth Technical Guide to N-(tert-butoxy)phthalimide (CAS 15263-20-4)
Introduction
N-(tert-butoxycarbonyloxy)phthalimide, hereafter referred to as Boc-ON-Phth, is a crystalline solid that serves as a highly efficient reagent in modern organic synthesis. While structurally related to the classic Gabriel reagent, its primary utility lies not in the introduction of a protected nitrogen but as a stable, easy-to-handle electrophilic source for the tert-butoxycarbonyl (Boc) group. The Boc group is arguably one of the most vital amine-protecting groups in peptide synthesis, medicinal chemistry, and complex molecule synthesis due to its stability under a wide range of nucleophilic and basic conditions and its facile removal under mild acidic conditions.[1]
This guide provides an in-depth exploration of Boc-ON-Phth, from its fundamental properties and synthesis to its core applications, reaction mechanisms, and detailed experimental protocols. The content is tailored for researchers, chemists, and drug development professionals who require a comprehensive understanding of this versatile reagent to streamline synthetic pathways and enhance productivity.
Compound Identification and Physicochemical Properties
Accurate identification and understanding of a reagent's physical properties are paramount for its effective and safe use in a laboratory setting. Boc-ON-Phth is a white to off-white crystalline powder.[1][2] Its key identifiers and properties are summarized below.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| CAS Number | 15263-20-4[3] |
| IUPAC Name | tert-butyl (1,3-dioxoisoindol-2-yl) carbonate[4] |
| Synonyms | N-(tert-Butoxycarbonyloxy)phthalimide, tert-Butyl Phthalimido Carbonate, Carbonic Acid tert-Butyl Phthalimido Ester[1][4][5] |
| Molecular Formula | C₁₃H₁₃NO₅[2][3] |
| SMILES | CC(C)(C)OC(=O)ON1C(=O)C2=CC=CC=C2C1=O[3][4] |
| InChI Key | MCWXBNWFVFOQAS-UHFFFAOYSA-N[3][4] |
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 263.25 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 118 °C (with decomposition) | [3][5] |
| Purity (Typical) | ≥95% - 99% (HPLC) | [1][2] |
| Storage Temperature | 2-8 °C, under inert gas | [1][2] |
| Key Sensitivities | Air sensitive |[1] |
Synthesis of N-(tert-butoxy)phthalimide
The logical and most common synthetic pathway to Boc-ON-Phth involves the reaction of N-hydroxyphthalimide with an electrophilic "Boc" source, typically di-tert-butyl dicarbonate (Boc₂O). This reaction is an O-acylation where the hydroxylamine oxygen of N-hydroxyphthalimide acts as the nucleophile. The reaction is generally performed in the presence of a non-nucleophilic base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity, and to neutralize the acidic byproduct.
Caption: Plausible synthesis of N-(tert-butoxy)phthalimide.
Core Application: Amine Protection
The principal application of Boc-ON-Phth is the tert-butoxycarbonylation of primary and secondary amines. This reaction transforms the nucleophilic and often reactive amine into a stable carbamate, preventing it from participating in undesired side reactions during subsequent synthetic steps.[2] The phthalimide portion of the reagent is an excellent leaving group, facilitating a clean and efficient transfer of the Boc moiety.
Mechanism of Action
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the Boc group. The resulting tetrahedral intermediate then collapses, expelling the stable N-hydroxyphthalimide anion as the leaving group. A proton transfer, often facilitated by a mild base or another equivalent of the starting amine, yields the final N-Boc protected amine and N-hydroxyphthalimide as a byproduct.
Caption: Mechanism of amine protection using Boc-ON-Phth.
The key advantage of using Boc-ON-Phth over the more common Boc₂O is often its solid nature and stability, which can simplify handling and stoichiometry calculations. Furthermore, the N-hydroxyphthalimide byproduct is typically easy to remove via aqueous workup or crystallization.
Advanced Applications: Radical Chemistry
While direct use of Boc-ON-Phth in radical chemistry is less common, the parent scaffold, N-hydroxyphthalimide (NHPI) esters, are powerful precursors for generating carbon- and nitrogen-centered radicals under visible-light photoredox conditions.[6] These redox-active esters can participate in a wide array of transformations, including decarboxylative cross-coupling reactions.[7] This highlights the versatility of the phthalimide-N-oxy scaffold in enabling modern synthetic methodologies beyond simple protection chemistry.
Experimental Protocols
The following protocols are representative procedures for the application and subsequent cleavage related to the use of phthalimide-based reagents.
Protocol 1: General Procedure for N-tert-Butoxycarbonylation of a Primary Amine
This protocol describes a general method for protecting a primary amine using an electrophilic Boc source like Boc-ON-Phth. The choice of solvent and base may be optimized for specific substrates.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 eq.) in a suitable anhydrous solvent (e.g., Dichloromethane or Acetonitrile, approx. 0.1-0.5 M).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 eq.) or diisopropylethylamine (1.1 eq.), to the solution and stir for 5 minutes at room temperature. The base acts as a scavenger for the proton released from the amine.
-
Reagent Addition: Add N-(tert-butoxy)phthalimide (1.05 eq.) to the stirred solution in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting amine is consumed (typically 2-12 hours).[8]
-
Workup: Upon completion, dilute the reaction mixture with the solvent (e.g., Dichloromethane). Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove N-hydroxyphthalimide byproduct), and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.[8]
Protocol 2: Deprotection of N-Substituted Phthalimide via Hydrazinolysis
After the Boc-protected amine has been used in further synthetic steps, it may be necessary to remove the phthalimide group if it was introduced via a Gabriel-type synthesis. The standard method for this cleavage is hydrazinolysis.
-
Preparation: Dissolve the N-substituted phthalimide (1.0 eq.) in a solvent mixture, such as 1:5 Dichloromethane/Ethanol.
-
Reagent Addition: Add hydrazine hydrate (excess, e.g., 10 eq.) or methylhydrazine (1.3 eq.) dropwise to the solution at 0 °C or room temperature.[9]
-
Reaction: Stir the reaction at room temperature for 12 hours. A precipitate (phthalhydrazide) will typically form.
-
Workup: Filter the reaction mixture to remove the precipitated solids.
-
Isolation: Concentrate the filtrate under reduced pressure. The residue, containing the desired primary amine, can then be purified by extraction, distillation, or chromatography as appropriate for the specific product.
Caption: General workflow for amine protection and deprotection.
Safety and Handling
Proper handling of all chemical reagents is essential for laboratory safety. Boc-ON-Phth should be handled with care, following standard laboratory safety procedures.
Table 3: Hazard Identification and Precautionary Statements
| Hazard Class | Statement |
|---|---|
| Hazard Statements | H302: Harmful if swallowed.[5]H315: Causes skin irritation.[5]H319: Causes serious eye irritation.[5]H335: May cause respiratory irritation.[5] |
| Precautionary Statements | P261: Avoid breathing dust.[5]P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
-
Handling: Use in a well-ventilated area or a fume hood. Avoid formation of dust. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6]
-
Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[6] It is recommended to store under an inert atmosphere (e.g., Argon or Nitrogen) due to its air sensitivity.[1]
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations.
Conclusion
N-(tert-butoxy)phthalimide is a valuable and efficient reagent for the introduction of the Boc protecting group onto amines. Its solid nature, high reactivity, and the straightforward removal of its byproducts make it an attractive alternative to other Boc-transfer reagents. A thorough understanding of its properties, mechanism, and handling procedures, as outlined in this guide, enables chemists to leverage its full potential in complex synthetic endeavors, contributing to advancements in pharmaceutical development and materials science.
References
- Google Patents. Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide.
-
Master Organic Chemistry. The Gabriel Synthesis. (2025). [Link]
-
Wikipedia. N-Hydroxyphthalimide. [Link]
-
Semantic Scholar. A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst. [Link]
- Google Patents. Synthesis process of N-hydroxyl phthalimide.
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Davies, H. M., & Lee, G. H. (2013). N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes. Organic Letters, 15(11), 2680–2683. [Link]
-
Royal Society of Chemistry. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2021). [Link]
-
Organic Chemistry Portal. Phthalimides. [Link]
-
National Center for Biotechnology Information. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]
-
National Center for Biotechnology Information. Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. [Link]
-
ResearchGate. Lithium tert-Butoxide-Mediated Efficient Transesterification of N-Hydroxyphthalimide Esters toward Oxime Functionalization. [Link]
-
ResearchGate. Synthesis of tert -Butoxycarbonyl (Boc)-Protected Purines. [Link]
Sources
- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phthalimides [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. CN112939843A - Synthesis method of N-hydroxymethyl-3, 4,5, 6-tetrahydrophthalimide - Google Patents [patents.google.com]
